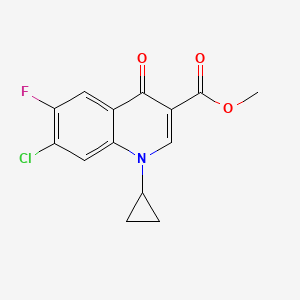

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester

Beschreibung

Chemical Identity: This compound (CAS 104599-90-8) is a methyl ester derivative of a fluoroquinolone-class antibiotic precursor. Its structure includes a 3-quinolinecarboxylic acid backbone substituted with a cyclopropyl group at position 1, chlorine at position 7, fluorine at position 6, and a keto-oxygen at position 4 .

Eigenschaften

IUPAC Name |

methyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO3/c1-20-14(19)9-6-17(7-2-3-7)12-5-10(15)11(16)4-8(12)13(9)18/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKBWFXIVMBFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101135788 | |

| Record name | Methyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101135788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104599-90-8 | |

| Record name | Methyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104599-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101135788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Acid-Catalyzed Methylation

The carboxylic acid precursor, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, undergoes esterification via sulfuric acid catalysis in methanol. Adapted from the synthesis of methyl 6-bromoquinoline-3-carboxylate, this method involves:

Table 1: Esterification Parameters and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Temperature | 85°C | |

| Reaction Time | 96 hours | |

| Acid Catalyst Loading | 0.32 mL H₂SO₄ per 3 g acid | |

| Yield | 97% |

Critical considerations include the steric hindrance imposed by the cyclopropyl group and the electron-withdrawing effects of fluorine, which may necessitate prolonged reaction times compared to bromo analogs.

Multi-Step Synthesis via Malonic Ester Intermediate

Diethyl Malonate Acylation

The quinoline core is constructed through a malonic ester synthesis, as detailed in patent US4620007A:

-

Acylation : Diethyl malonate reacts with 2,4-dichloro-5-fluorobenzoyl chloride in the presence of Mg(OEt)₂ to form an acylmalonate intermediate.

-

Decarboxylation : Partial hydrolysis with p-toluenesulfonic acid yields ethyl 2-(2,4-dichloro-5-fluorobenzoyl)acetate.

-

Cyclization : Treatment with triethyl o-formate/acetic anhydride generates an ethoxyacrylate derivative, which reacts with cyclopropylamine to form the cyclopropane-substituted intermediate.

Cyclopropane Ring Formation and Esterification

The final cyclization step employs NaH or K₂CO₃ in N,N-dimethylformamide (DMF) at 80–180°C to yield the quinoline core. Subsequent esterification with methyl iodide or transesterification from ethyl to methyl esters completes the synthesis.

Table 2: Cyclization Conditions and Outcomes

Challenges and Optimization

Steric and Electronic Effects

Analyse Chemischer Reaktionen

Types of Reactions

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in the synthesis of pharmaceutical agents and other organic compounds .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Antibacterial Activity

- The compound exhibits potent antibacterial properties against a variety of Gram-positive and Gram-negative bacteria. Research indicates that derivatives of fluoroquinolones, including this methyl ester, demonstrate effective Minimum Inhibitory Concentrations (MIC) ranging from 0.15 to 3 µg/mL against various pathogens .

- Veterinary Medicine

- Antimicrobial Resistance

Case Study 1: Synthesis and Efficacy

A study conducted by researchers involved synthesizing various derivatives of fluoroquinolones, including 3-Quinolinecarboxylic acid derivatives. The synthesized compounds were tested for antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that modifications at the cyclopropyl position significantly improved antibacterial activity compared to earlier generations of fluoroquinolones .

Case Study 2: Veterinary Applications

In another study focused on veterinary medicine, the efficacy of this compound was assessed in treating bacterial infections in dogs and cats. The results indicated a high success rate in eliminating infections with minimal side effects, showcasing its potential as a safer alternative to traditional antibiotics .

Wirkmechanismus

The mechanism of action of 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Table 1: Key Structural Analogues and Their Properties

Key Structural Insights:

- Position 1 : Cyclopropyl or aryl groups (e.g., 4-fluorophenyl) enhance antibacterial activity by stabilizing DNA gyrase interactions .

- Position 7: Chlorine (Cl) or piperazinyl groups improve Gram-negative coverage, while amino groups (e.g., clinafloxacin) broaden the spectrum .

- Ester vs. Acid : Methyl/ethyl esters act as prodrugs, hydrolyzing in vivo to active carboxylic acids .

Comparison with Temafloxacin Intermediate :

Antibacterial Activity and Pharmacokinetics

Table 2: Activity and Pharmacokinetic Profiles

Activity Insights :

Stability and Toxicity Considerations

- Thermal Stability : Methyl ester (175–176°C) decomposes at lower temperatures vs. acid form (256–257°C), suggesting ester derivatives may require controlled storage .

- Toxicity : Piperazinyl substituents (e.g., clinafloxacin) correlate with CNS side effects, while cyclopropyl groups reduce phototoxicity .

Biologische Aktivität

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, methyl ester is a derivative of quinolone compounds, primarily recognized for its antibacterial properties. This compound, also known as fluoroquinolonic acid, serves as an intermediate in the synthesis of ciprofloxacin and other fluoroquinolone antibiotics. Its structure includes key functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 104599-90-8 |

| Molecular Formula | C₁₄H₁₁ClFNO₃ |

| Molecular Weight | 295.693 g/mol |

| Density | 1.51 g/cm³ |

| Boiling Point | 441.2 °C |

| Melting Point | Not Available |

Biological Activity

The biological activity of 3-quinolinecarboxylic acid derivatives has been extensively studied, particularly in the context of their antibacterial efficacy. The following sections detail key findings from various studies.

Antibacterial Properties

- Mechanism of Action : The compound exhibits its antibacterial effects through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair. This mechanism is common among fluoroquinolone antibiotics, which disrupt bacterial cell division and lead to cell death.

- Comparative Efficacy : Research indicates that modifications in the chemical structure significantly influence the antibacterial potency of these compounds. For instance, the presence of a cyclopropyl moiety at the N1 position enhances efficacy against certain bacterial strains compared to other substituents like ethyl groups .

- Broad Spectrum Activity : Studies have shown that derivatives of this compound can exhibit activity against a wide range of Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and various Pseudomonas species .

Case Studies

- In Vitro Studies : A series of experiments evaluated the in vitro antibacterial activity of various derivatives, including 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Results demonstrated significant potency against E. coli and S. aureus strains with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

- In Vivo Studies : Animal model studies have corroborated in vitro findings, showing that these compounds maintain their efficacy in living systems. For example, a study reported effective bacterial clearance in mice infected with pathogenic strains after treatment with these quinolone derivatives .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of 3-quinolinecarboxylic acid derivatives is crucial for assessing their therapeutic potential.

- Absorption and Distribution : The methyl ester form enhances lipophilicity, potentially improving absorption rates when administered orally. Studies indicate favorable bioavailability profiles for certain derivatives compared to their parent compounds .

- Toxicological Profile : Toxicity assessments reveal that while some derivatives exhibit low toxicity levels at therapeutic doses, careful monitoring is essential due to potential side effects associated with fluoroquinolone antibiotics, such as tendonitis and QT interval prolongation .

Q & A

Q. What are the established synthetic pathways for preparing this compound, and what critical intermediates are involved?

The compound is synthesized via multi-step routes involving cyclopropane ring formation, fluorine/chloro substitution, and esterification. Key intermediates include ethyl 3-oxo-3-(halogenated phenyl)propanoate derivatives, which undergo cyclocondensation with cyclopropylamine. For example, intermediates like ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate are generated via nitro-group introduction and subsequent reduction . Boc-protected piperazine/pyrrolidine derivatives (e.g., tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate) are also used in coupling reactions to introduce heterocyclic substituents .

Q. Which analytical methods are most reliable for characterizing this compound and its intermediates?

- Spectroscopy : IR spectroscopy confirms carbonyl (C=O) and ester (C-O) functional groups .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., C–H⋯O and C–H⋯Cl interactions in ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) .

- Potentiometric titration : Non-aqueous titration with 0.1 M perchloric acid in anhydrous acetic acid quantifies purity .

Q. What is the primary biological activity of this compound, and how does it compare to related fluoroquinolones?

The compound exhibits broad-spectrum antibacterial activity by inhibiting DNA gyrase and topoisomerase IV. Its methyl ester group enhances bioavailability compared to free carboxylic acid derivatives. Structural analogs like ciprofloxacin (1-cyclopropyl-6-fluoro-4-oxo-7-piperazinyl derivative) show similar mechanisms but differ in substituent effects on potency and resistance profiles .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl, fluoro, and ester groups) influence antibacterial activity and pharmacokinetics?

- Cyclopropyl group : Enhances Gram-negative activity by optimizing binding to gyrase-DNA complexes .

- Fluoro/chloro substituents : Fluorine at C-6 increases membrane permeability, while chlorine at C-7 improves potency against resistant strains .

- Methyl ester : Pro-drug strategy to improve oral absorption; enzymatic hydrolysis releases the active carboxylic acid form . Comparative SAR studies using nitroso-piperazine or pyrrolidine-oxazine substituents (e.g., finafloxacin) reveal trade-offs between solubility and target affinity .

Q. What crystallographic data are available for this compound, and how do intermolecular interactions affect stability?

Single-crystal X-ray studies of intermediates (e.g., ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) show triclinic crystal systems (space group P1) with parallel molecular packing stabilized by C–H⋯O (3.065–3.537 Å) and C–H⋯Cl (3.431–3.735 Å) interactions. These interactions influence melting points (>300°C) and hygroscopicity, critical for storage .

Q. How can contradictory data on substituent effects be resolved in structure-activity relationship (SAR) studies?

Discrepancies arise from variations in assay conditions (e.g., pH, bacterial strains). For example:

- C-8 methoxy vs. nitro groups : Methoxy improves solubility but reduces potency against Pseudomonas aeruginosa, while nitro groups enhance activity but increase toxicity .

- Piperazine vs. pyrrolidine substituents : Piperazine derivatives show better CNS penetration, but pyrrolidine analogs reduce QT interval prolongation risks . Methodological standardization (e.g., MIC assays under consistent conditions) and computational modeling (docking studies) help reconcile these differences .

Methodological Considerations

Q. What experimental design strategies optimize yield in multi-step syntheses?

- Protection/deprotection : Use Boc groups to stabilize reactive amines during coupling reactions .

- Purification : Chromatography (e.g., silica gel for diastereomer separation) and recrystallization (toluene/ether) improve intermediate purity .

- Scale-up : Replace hazardous reagents (e.g., acetylenedicarboxylic acid esters) with malonic acid diethyl ester for safer decarboxylation steps .

Q. How can stability issues (e.g., ester hydrolysis or photodegradation) be mitigated during storage?

- Storage : Airtight containers under inert gas (N₂/Ar) and protection from light prevent hydrolysis and radical degradation .

- Formulation : Lyophilization with stabilizers (e.g., mannitol) extends shelf life for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.